Fmoc-3-(Methylseleno)-Ala-OH

Description

Overview of Non-Canonical Amino Acids as Building Blocks in Bioorganic Chemistry

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard proteinogenic amino acids. mdpi.com Their integration into peptide chains can profoundly impact the physicochemical properties of the resulting molecules. oup.com The use of ncAAs is a growing area of research, with applications in drug discovery, protein biochemistry, and the expansion of the genetic code. oup.comfrontiersin.org These unique building blocks can introduce conformational constraints, enhance proteolytic stability, and provide novel functionalities for bio-orthogonal labeling and imaging. mdpi.comchemrxiv.org The synthesis of ncAAs can be challenging, often requiring multi-step chemical processes or innovative biocatalytic and chemoenzymatic approaches. oup.comchemrxiv.org

The Significance of Selenium in Biological Systems and Synthetic Methodologies

Selenium is an essential trace element for many organisms, including humans, primarily due to its incorporation into selenoproteins as the 21st amino acid, selenocysteine (B57510). nih.govwikipedia.orgnih.gov These selenoproteins play crucial roles in various physiological processes, including antioxidant defense, thyroid hormone metabolism, and immune function. wikipedia.orgnih.govtandfonline.com The unique redox properties of selenium, compared to sulfur, are central to its biological activity. nih.gov Organoselenium compounds, which contain a carbon-selenium bond, are of significant interest in medicinal chemistry due to their potential therapeutic applications as antioxidants, anticancer agents, and enzyme modulators. nih.govtandfonline.comrsc.org The bioavailability and toxicity of selenium are highly dependent on its chemical form, with organic forms like selenoamino acids generally being more bioavailable and less toxic than inorganic forms. nih.govrsc.org

Historical Development and Principles of Fmoc-Mediated Solid-Phase Peptide Synthesis (SPPS)

The landscape of peptide synthesis was revolutionized by Bruce Merrifield's invention of solid-phase peptide synthesis (SPPS) in the 1960s, a discovery for which he was awarded the Nobel Prize. peptide.comproteogenix.science This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, simplifying the purification process. peptide.comnih.gov

Initially, the Boc (tert-butyloxycarbonyl) protecting group was predominantly used for the temporary protection of the N-terminus of the amino acid. proteogenix.sciencebiotage.com However, the harsh acidic conditions required for Boc removal led to the development of an alternative strategy. In 1970, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group was introduced by Carpino and Han. peptide.comnih.gov The Fmoc/tBu (tert-butyl) strategy, developed in the late 1970s, utilizes mild basic conditions (typically piperidine) for Fmoc group removal, offering a more gentle and orthogonal approach to peptide synthesis. proteogenix.sciencebiotage.comcreative-peptides.com This method has become a dominant methodology in modern peptide synthesis due to its milder reaction conditions and improved safety profile. biotage.comcreative-peptides.com

The core principle of Fmoc-SPPS involves a cyclical process:

Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide. creative-peptides.com

Coupling: Formation of a peptide bond between the newly freed N-terminus and the carboxyl group of the incoming Fmoc-protected amino acid. creative-peptides.com

Washing: Removal of excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and any permanent side-chain protecting groups are removed. nih.gov

Contextualization of Fmoc-3-(Methylseleno)-Ala-OH within Selenoamino Acid Research

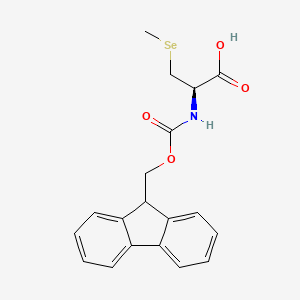

This compound is a specialized, non-canonical amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis. It is a derivative of alanine (B10760859) where a methylseleno group (-SeCH₃) is attached to the beta-carbon. The presence of the Fmoc protecting group on the alpha-amino group makes it suitable for direct incorporation into a peptide chain using standard Fmoc-SPPS protocols.

The study of selenoamino acids and their incorporation into peptides is a significant area of research. nih.govnih.gov The unique properties of selenium can confer novel biological activities and structural characteristics to peptides. Research in this area includes the synthesis of various selenocysteine derivatives with acid-labile side-chain protecting groups to facilitate their use in Fmoc-SPPS. nih.gov The development of compounds like this compound expands the toolbox available to peptide chemists, enabling the synthesis of peptides with tailored properties for various applications, from fundamental biological studies to the development of new therapeutic agents.

Structure

2D Structure

Properties

Molecular Formula |

C19H19NO4Se |

|---|---|

Molecular Weight |

404.3 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylselanylpropanoic acid |

InChI |

InChI=1S/C19H19NO4Se/c1-25-11-17(18(21)22)20-19(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 |

InChI Key |

BESNQDBUEAXMQH-KRWDZBQOSA-N |

Isomeric SMILES |

C[Se]C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

C[Se]CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Integration of Fmoc 3 Methylseleno Ala Oh into Peptidic Architectures

Strategies for Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-3-(Methylseleno)-Ala-OH

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptide chains, and the Fmoc/tBu strategy is widely favored due to its milder reaction conditions compared to Boc-based chemistry. peptide.comnih.govspringernature.com The integration of this compound via SPPS requires careful optimization of coupling conditions, resin selection, and strategies to prevent side reactions involving the reactive methylseleno group.

The efficiency of incorporating this compound into a growing peptide chain depends heavily on the choice of coupling reagents and reaction conditions. The goal is to achieve high coupling yields while minimizing side reactions, particularly racemization and degradation of the selenoether.

Commonly used coupling reagents in Fmoc-SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as aminium/uronium and phosphonium (B103445) salt-based reagents such as HBTU, HATU, and PyBOP. chempep.combachem.com For sterically hindered couplings or to suppress racemization, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is standard practice. bachem.comnih.gov

When incorporating selenoamino acids, the reaction conditions must be finely tuned. For instance, while DIC in combination with HOBt or Oxyma Pure is a robust system, more potent reagents like HATU may be necessary to drive the reaction to completion, especially for difficult sequences. chempep.combachem.com Pre-activation of the Fmoc-amino acid for a short period (e.g., 5 minutes) before addition to the resin is a common strategy to form the active ester and improve coupling efficiency. nih.gov The choice of base is also critical; while N,N-diisopropylethylamine (DIPEA) is frequently used, weaker bases like collidine may be preferred in cases prone to racemization. chempep.com

| Coupling Reagent | Additive | Common Base | Key Characteristics & Considerations for Selenoamino Acids |

| DIC (Diisopropylcarbodiimide) | HOBt, HOAt, Oxyma Pure | N/A (for coupling) | Good for standard couplings; the resulting urea (B33335) is soluble, simplifying washes. bachem.com Base-free conditions with an additive minimize racemization. |

| HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) | HOBt (inherent) | DIPEA, Collidine | Highly efficient and fast-reacting. Requires a base for activation. Pre-activation is necessary to avoid guanidinylation of the free amine on the peptide-resin. chempep.com |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HOAt (inherent) | DIPEA, Collidine | More potent than HBTU, recommended for sterically hindered or difficult couplings. chempep.com Effective for ensuring complete incorporation of the selenoamino acid. |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | HOBt (inherent) | DIPEA, NMM | Phosphonium-based reagent known for high coupling efficiency and low racemization. chempep.com |

The choice of resin and its associated linker is fundamental to the success of SPPS. biosynth.com The linker connects the C-terminal amino acid to the insoluble polymer support and must be stable throughout the synthesis cycles (including repeated base treatments for Fmoc removal) but cleavable under specific conditions at the end of the synthesis. nih.gov

For the Fmoc/tBu strategy, acid-labile linkers are standard. researchgate.net The selection of a specific linker depends on the desired C-terminus (acid or amide) and the required cleavage conditions.

Wang Resin: This is a widely used resin for synthesizing peptides with a C-terminal carboxylic acid. Cleavage is typically performed with a high concentration of trifluoroacetic acid (TFA), such as 95% TFA in a cocktail with scavengers. researchgate.netnih.gov

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for peptide cleavage under very mild acidic conditions (e.g., 1% TFA in DCM). iris-biotech.denih.gov This is advantageous as it allows for the synthesis of fully protected peptide fragments that can be used in subsequent solution-phase ligations. The mild cleavage conditions are also beneficial for sensitive residues like selenoamino acids.

Rink Amide Resin: This linker is used to produce peptides with a C-terminal amide. It is also cleaved with strong acid, typically a 95% TFA cocktail. biosynth.com

Sieber Amide Resin: Similar to the 2-CTC resin in its acid sensitivity, the Sieber linker allows for the cleavage of protected peptide amides using dilute TFA. biosynth.comiris-biotech.de

The final cleavage step requires a "cocktail" containing TFA and scavengers to capture the reactive carbocations generated from the acid-labile side-chain protecting groups (like tBu) and the linker, preventing the re-alkylation of sensitive residues. peptide.comnih.gov For peptides containing selenomethionine (B1662878), scavengers such as triisopropylsilane (B1312306) (TIS) and water are crucial. Ethanedithiol (EDT) is also commonly included to protect against side reactions. researchgate.net

| Resin Linker | C-Terminus | Cleavage Condition | Suitability for Selenoamino Peptides |

| Wang | Carboxylic Acid | High TFA (e.g., 95%) | Compatible, but care must be taken to avoid S-alkylation from linker decomposition products. nih.govresearchgate.net Requires an effective scavenger cocktail. |

| 2-Chlorotrityl Chloride (2-CTC) | Carboxylic Acid | Mild TFA (e.g., 1-2%) or HFIP | Highly suitable. Mild cleavage conditions minimize potential side reactions involving the methylseleno group. iris-biotech.denih.gov |

| Rink Amide | Amide | High TFA (e.g., 95%) | Compatible. Standard for peptide amides, subject to the same scavenger requirements as Wang resin. biosynth.com |

| Sieber Amide | Amide | Mild TFA (e.g., 1-2%) | Highly suitable for producing protected peptide amides, preserving the integrity of the selenoamino acid. iris-biotech.de |

The methylseleno group of 3-(Methylseleno)-Alanine is susceptible to several side reactions during Fmoc-SPPS.

Oxidation: The selenium atom can be oxidized to selenoxide, particularly during prolonged exposure to air or oxidative reagents. While this is less of a concern for the relatively stable selenoether compared to a selenol, it is still a possibility. Using degassed solvents and maintaining an inert atmosphere can help mitigate this.

Deselenation: A more significant issue is the potential for β-elimination of the methylseleno group under the basic conditions used for Fmoc deprotection (typically 20% piperidine (B6355638) in DMF). nih.gov This side reaction leads to the formation of a dehydroalanine (B155165) residue. To minimize this, deprotection times should be kept to the minimum required for complete Fmoc removal. researchgate.net For particularly sensitive sequences, using a milder base or reducing the concentration of piperidine may be necessary.

Alkylation during Cleavage: During the final TFA cleavage, reactive carbocations generated from protecting groups or the linker can alkylate the selenium atom. This is effectively prevented by using an optimized scavenger cocktail containing reagents like TIS, water, and EDT. peptide.comresearchgate.net

Solution-Phase Peptide Coupling Methodologies Utilizing this compound

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for fragment condensation. delivertherapeutics.com In this approach, protected amino acids are coupled sequentially in a suitable organic solvent, with purification of the intermediate peptide after each coupling step.

The same coupling reagents used in SPPS (e.g., DCC, DIC/HOBt, HATU) are employed in solution-phase synthesis. bachem.comdelivertherapeutics.com The key difference is the need for isolation and characterization of the product at every stage. The Fmoc group is used for Nα-protection and is removed with a base like piperidine, while acid-labile groups protect the side chains. The incorporation of this compound follows standard protocols, but careful monitoring is required to ensure complete reaction and to avoid the side reactions mentioned previously.

Advanced Ligation Techniques for Assembling Selenium-Containing Peptides

For the synthesis of large proteins, the assembly of smaller, fully unprotected peptide segments via chemoselective ligation is often more practical than a single, continuous SPPS run. nih.govnih.gov Native Chemical Ligation (NCL) is the most prominent of these techniques. jst.go.jpacs.org

NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.govnih.gov This reaction proceeds through a transthioesterification step, followed by an irreversible S-to-N acyl shift to form a native amide bond at the ligation site. peptide.com

The use of selenium-containing amino acids has led to significant advancements in NCL. When an N-terminal selenocysteine (B57510) (Sec) is used instead of cysteine, the ligation rate is dramatically accelerated. jst.go.jp This is due to the lower pKa and higher nucleophilicity of the selenol group compared to the thiol group of cysteine. nih.govnih.gov This "Sec-mediated NCL" allows ligations to be performed at lower peptide concentrations and at sterically hindered junctions where traditional NCL is inefficient. nih.govjst.go.jp

Other advanced, selenium-based ligation methods include:

Diselenide-Selenoester Ligation (DSL): This technique involves the reaction of a peptide C-terminal selenoester with an N-terminal selenocysteine peptide, often proceeding through a diselenide intermediate. nih.govjst.go.jp

Palladium-Mediated S-Arylation: Following NCL at a Cys junction, palladium-mediated reactions can be used to modify the cysteine side chain, expanding the scope of accessible final structures. acs.org

Conformational Analysis and Structural Implications of 3-(Methylseleno)-Alanine Residues in Peptides (Theoretical and Spectroscopic Approaches)

Replacing methionine (which contains sulfur) with its selenium analog, 3-(Methylseleno)-Alanine, can subtly but significantly impact the conformational properties of a peptide. mdpi.com These structural changes can be investigated using a combination of theoretical modeling and advanced spectroscopic techniques.

Theoretical Approaches: Quantum chemistry calculations can model the conformational landscape of seleno-peptides. These studies reveal how the larger size and different electronic properties of the selenium atom compared to sulfur affect bond lengths, bond angles, and dihedral angles. This, in turn, influences the stability of local secondary structures, such as α-helices and β-sheets, and modulates the strength of intramolecular hydrogen bonds. mdpi.com

Spectroscopic Approaches:

Infrared (IR) and UV Spectroscopy: Conformation-resolved IR/UV spectroscopy, often performed on isolated molecules in the gas phase, provides detailed information about specific intramolecular interactions. Studies have shown that the selenium atom in selenomethionine can participate in NH⋯Se hydrogen bonds with backbone amide groups, and the strength and geometry of these bonds differ slightly from the analogous NH⋯S bonds in methionine. mdpi.com

Mass Spectrometry (MS) Coupled with Spectroscopy: In specialized MS experiments, selenomethionine can act as an efficient energy transfer acceptor from native chromophores like tyrosine or tryptophan. nih.govacs.org The efficiency of this energy transfer is distance-dependent, allowing for its use as a "spectroscopic ruler" to probe the three-dimensional structure of peptides in the gas phase. nih.govacs.org

| Technique | Information Provided | Relevance to 3-(Methylseleno)-Alanine |

| Quantum Chemistry | Conformational energies, bond geometries, H-bond strengths | Predicts the most stable peptide conformations and quantifies the energetic impact of replacing sulfur with selenium. mdpi.com |

| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet) in solution | Reveals overall changes in peptide folding upon incorporation of the selenoamino acid. nih.gov |

| IR/UV Spectroscopy | Vibrational frequencies, specific H-bonding interactions | Provides direct experimental evidence of NH⋯Se hydrogen bonds and compares their properties to NH⋯S bonds. mdpi.com |

| Spectroscopy-coupled MS | Inter-residue distances, energy transfer efficiency | Uses the selenoether as a structural probe to measure distances between it and other residues within the peptide. nih.govacs.org |

Advanced Research Applications of Peptides Containing 3 Methylseleno Alanine

Rational Design and Synthesis of Peptidomimetics Incorporating Selenium

The rational design of peptidomimetics aims to create molecules that mimic the structure and function of natural peptides but possess improved characteristics such as enhanced stability, target affinity, and cell permeability. nih.govuminho.pt The introduction of selenium-containing amino acids is an attractive approach in this field, as the element's specific properties can be leveraged to finely tune the conformational and electronic landscape of a peptide scaffold. nih.govmdpi.com

The three-dimensional structure of a peptide is critical to its biological function. uminho.ptfrontiersin.org The substitution of canonical amino acids with selenium-containing counterparts like 3-(methylseleno)-alanine can impose significant conformational constraints on the peptide backbone. The difference in covalent bond lengths and angles between carbon-selenium-carbon (C-Se-C) in a selenoether and carbon-sulfur-carbon (C-S-C) in a thioether directly influences local geometry. The C-Se bond is longer than the C-S bond, which alters the spatial arrangement of the side chain and can restrict the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. acs.org

This structural perturbation can be strategically employed to stabilize specific secondary structures, such as β-turns or α-helices, which are often essential for receptor binding. nih.govnih.gov For example, replacing a disulfide bond with a diselenide bond in peptides has been shown to increase the robustness of the molecular framework. frontiersin.orgacs.org Similarly, the steric bulk and bond geometry of the methylseleno group can be used to favor particular folded states, a key principle in the design of conformationally constrained peptidomimetics. researchgate.net

| Property | C-S (in Methionine) | C-Se (in Selenomethionine) | Impact on Peptide Conformation |

| Bond Length | ~1.81 Å | ~1.95 Å | Longer C-Se bond alters side-chain positioning and can introduce steric constraints that influence backbone dihedral angles. |

| Bond Angle (C-X-C) | ~99° | ~96° | The more acute C-Se-C angle affects the local geometry and can restrict the conformational space available to the peptide. |

| Van der Waals Radius | 1.80 Å | 1.90 Å | The larger size of selenium increases steric bulk, which can be used to direct peptide folding and stabilize specific secondary structures. |

This table presents a comparison of key physicochemical properties of sulfur and selenium within amino acid side chains and their influence on peptide structure.

Beyond simple steric influence, selenium exerts powerful stereoelectronic effects that can dictate peptide conformation and function. Stereoelectronic effects relate to how the distribution of electrons in orbitals influences molecular geometry and reactivity. nih.gov Selenium is more polarizable and has a lower electronegativity than sulfur, making the selenoether moiety a better electron donor. nih.govmdpi.com These electronic properties can lead to stabilizing non-covalent interactions within the peptide.

Exploitation of the Methylseleno Moiety for Post-Synthetic Peptide Modifications

A significant advantage of incorporating 3-(methylseleno)-alanine into peptides is the unique reactivity of the selenoether side chain, which serves as a versatile handle for post-synthetic modifications. chemrxiv.org This allows for the construction of a core peptide scaffold followed by the introduction of various functional groups, labels, or cross-linkers in a highly controlled and selective manner. nih.govfrontiersin.org

The selenoether of the 3-(methylseleno)-alanine residue is susceptible to mild oxidative transformations, a property that can be exploited for dynamic covalent chemistry. nih.govchemrxiv.org Unlike the more robust thioether in methionine, the selenoether can be readily oxidized to a selenoxide. This oxidation can often be reversed under mild reducing conditions, establishing a dynamic equilibrium. This reversible covalent bond formation is a powerful tool in materials science and chemical biology for creating responsive systems.

Furthermore, under stronger oxidative conditions, the selenoxide can be converted to a selenone. This transformation can be used to trigger conformational changes or to permanently alter the peptide's properties. The ability to switch between these oxidation states (selenoether, selenoxide, selenone) allows for the dynamic modulation of peptide structure and function in response to specific redox environments. researchgate.net Recent research has also highlighted the use of visible light to induce metathesis reactions in diselenide bonds, showcasing the potential of selenium compounds in dynamic peptide libraries. nih.govacs.org

The methylseleno group exhibits unique nucleophilicity that enables highly selective alkylation reactions, forming stable selenonium ions. chemrxiv.orgpnas.org This reaction provides a powerful and orthogonal strategy for bioconjugation, meaning it can be performed selectively in the presence of other nucleophilic amino acid side chains, such as the thiol group of cysteine or the amines of lysine. pnas.orgpnas.org This orthogonality is a significant advantage over many conventional bioconjugation methods.

The reaction, typically carried out with electrophilic reagents like benzyl (B1604629) bromides, is efficient and proceeds under mild conditions compatible with complex biomolecules. chemrxiv.org The resulting selenonium conjugate is stable at physiological pH but can be designed to be cleaved under specific conditions, such as in the reducing environment of the cell cytosol, offering a mechanism for controlled release. pnas.org This strategy has been successfully used to link peptides to other molecules, including polymers, reporter tags, and other peptides. pnas.orgpnas.org The use of Fmoc-3-(Methylseleno)-Ala-OH in solid-phase peptide synthesis (SPPS) allows for the precise placement of this unique chemical handle within a peptide sequence for subsequent targeted modification.

| Reaction | Target Residue | Reagent Example | Orthogonality to Selenoether |

| Thiol-Maleimide | Cysteine | Maleimide | High: Selenoether does not react with maleimides under standard cysteine labeling conditions. pnas.org |

| Thiol-Alkylation | Cysteine | Iodoacetamide (B48618) | High: Selenoether shows minimal reactivity with iodoacetamide at neutral pH. pnas.org |

| Amine Acylation | Lysine, N-terminus | NHS-ester | High: Selenoether is not acylated by NHS-esters. |

| Selenoether Alkylation | 3-(Methylseleno)-Alanine | 4-Bromomethylphenylacetyl (BrMePAA) linker | N/A: This is the target reaction. It is highly selective for the selenoether over other nucleophiles like cysteine. pnas.orgpnas.org |

This table illustrates the chemical orthogonality of selenoether alkylation, demonstrating its selectivity in the presence of other common bioconjugation targets.

Utilization of this compound in Chemical Probe Development

Chemical probes are essential tools for dissecting complex biological processes. The development of such probes often requires the site-specific incorporation of reporter groups (e.g., fluorophores, biotin) or cross-linkers into a bioactive molecule. This compound is an ideal building block for this purpose, as it enables the synthesis of peptides containing a precisely positioned and uniquely reactive methylseleno handle. mdpi.com

Leveraging the orthogonal bioconjugation chemistry described previously (Section 4.2.2), researchers can synthesize a peptide targeting a specific protein or pathway and then selectively attach a desired functional moiety to the selenium atom. For example, a fluorescent dye can be conjugated to the peptide to create a probe for fluorescence polarization assays, which are used to study molecular interactions in high-throughput screening. nih.gov Alternatively, a biotin (B1667282) tag can be attached for use in pulldown assays to identify binding partners. The ability to create these sophisticated molecular tools is critical for drug discovery and the fundamental study of biology. researchgate.net The stability and unique reactivity of the selenoether make it a superior handle compared to the more easily oxidized selenol of selenocysteine (B57510), expanding the toolkit for creating robust chemical probes. nih.govmdpi.com

Design of Selenopeptides as Probes for Intermolecular Interactions

The replacement of methionine with 3-(Methylseleno)-Alanine in peptides provides a subtle yet powerful tool for investigating intermolecular interactions. The selenium atom can act as a sensitive probe, offering distinct spectroscopic signatures and interaction potentials that can be leveraged to study complex biological assemblies.

Researchers have designed selenopeptides to elucidate the intricate network of interactions within the active sites of enzymes. For instance, in studies mimicking the catalytic triad (B1167595) of glutathione (B108866) peroxidase (GPx), peptides containing a selenium moiety have been synthesized to understand the cooperative effects between amino acid residues. researchgate.netacs.org In one such study, a designed selenopeptide with the sequence GQAUAWG (where U represents selenocysteine) was used to demonstrate that the proximity of glutamine (Q) and tryptophan (W) to the selenium-containing residue enhances its antioxidant activity. acs.org Fluorescence spectrometry, in this case, suggested a close interaction between the selenocysteine and tryptophan residues. acs.org This approach highlights how the strategic placement of a selenoamino acid can provide insights into the structure-function relationships that govern enzyme catalysis.

Furthermore, selenopeptides are emerging as valuable non-radioactive probes for studying receptor-ligand interactions. The selenium atom can be detected with high sensitivity using techniques like inductively coupled plasma mass spectrometry (ICP-MS). This method offers a robust and safer alternative to traditional radiolabeling for quantifying binding affinities. ebi.ac.uk In a proof-of-concept study, selenopeptides targeting G-protein coupled receptors (GPCRs), such as the vasopressin (V1A) and cholecystokinin (B1591339) B (CCK-B) receptors, were synthesized. ebi.ac.uk The affinity constants (Ki) determined using this selenium-labeling approach were in excellent agreement with previously reported values obtained through radioactive assays, demonstrating the utility of this method for pharmacological studies. ebi.ac.uk

The table below summarizes key findings from studies utilizing selenopeptides as probes for intermolecular interactions.

| Selenopeptide Application | Key Finding | Analytical Technique(s) | Reference |

| Glutathione Peroxidase Mimic | Cooperative enhancement of antioxidant activity by neighboring residues. | Fluorescence Spectrometry, Ab initio calculations | acs.org |

| Receptor-Ligand Binding Assay | Selenium labeling provides a non-radioactive alternative for quantifying binding affinity. | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | ebi.ac.uk |

Incorporation into Radiochemical Tracers (Focus on synthetic methodology, not clinical application)

The synthesis of peptides containing 3-(Methylseleno)-Alanine for use as radiochemical tracers involves specialized solid-phase peptide synthesis (SPPS) methodologies. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategy is commonly employed for the sequential addition of amino acids to a solid support. nih.govscispace.com

The core of this synthetic approach is the availability of the this compound building block. This protected amino acid can be incorporated into a peptide sequence using standard coupling reagents. A general synthetic scheme for incorporating this compound into a peptide on a solid support is outlined below:

General Synthetic Steps for Incorporating this compound via SPPS:

Resin Preparation: An appropriate solid support (resin) is chosen and prepared for peptide synthesis.

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a base, typically piperidine (B6355638) in dimethylformamide (DMF). nih.gov

Coupling of this compound: The this compound is activated using a coupling agent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the peptide on the resin. nih.gov

Chain Elongation: Steps 2 and 3 are repeated with other desired Fmoc-protected amino acids to elongate the peptide chain.

Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). nih.gov

The synthesis of selenopeptides requires careful consideration of the reaction conditions to avoid unwanted side reactions, such as oxidation of the selenium moiety. The use of acid-labile protecting groups on the selenocysteine side chain, such as trityl (Trt) or xanthenyl (Xan), has been explored to ensure efficient deprotection during the final cleavage step. nih.gov

The resulting selenopeptide can then be subjected to radiolabeling procedures. While the specifics of radiolabeling are beyond the scope of this section, the synthetic methodology described provides the essential peptide backbone ready for such modifications. The ability to site-specifically incorporate a selenium-containing amino acid is crucial for the development of targeted radiochemical tracers. scispace.commdpi.com

Development of Novel Supramolecular Assemblies and Materials from Selenoamino Acid Derivatives

The self-assembly of amino acid derivatives into well-defined nanostructures is a rapidly growing field in materials science. The incorporation of selenium into these building blocks offers a unique handle to control and modulate the assembly process, leading to novel materials with interesting properties.

Fmoc-protected amino acids, including those containing selenium, have shown a propensity to self-assemble into various supramolecular structures such as hydrogels, nanofibers, and nanotubes. researchgate.netrsc.org These assemblies are driven by a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid moieties. rsc.org

Research has demonstrated that the presence of selenium can significantly influence the self-assembly behavior. For example, homo-selenopeptides, consisting of repeating benzyl-protected selenocysteine residues, have been shown to self-organize into amyloid-like fibrillar structures. researchgate.netrsc.orgresearchgate.net Spectroscopic and microscopic analyses of these structures have confirmed the formation of β-sheet-rich conformations, which are characteristic of amyloid fibrils. rsc.orgresearchgate.net

Furthermore, the conjugation of other functional motifs to selenopeptides can direct the formation of more complex hierarchical structures. For instance, the attachment of a nicotinic acid moiety to a selenopeptide has been shown to induce the formation of mesotubes. researchgate.net The self-assembly in this case is dependent on the presence of both the nicotinic acid and the selenium atom, highlighting the cooperative nature of the intermolecular interactions. researchgate.net Similarly, ferrocene-conjugated selenopeptides have been synthesized and observed to form nanospheres, nanofibers, and nanotubes, with the morphology being influenced by the presence of the ferrocene (B1249389) unit and other weak intermolecular forces. researchgate.net

The table below provides examples of supramolecular structures formed from selenoamino acid derivatives.

| Selenoamino Acid Derivative | Assembled Structure | Driving Interactions | Reference |

| Homo-selenopeptides (benzyl-protected) | Amyloid-like fibrils | β-sheet formation | rsc.orgresearchgate.net |

| Nicotinic acid-conjugated selenopeptides | Mesotubes | Cooperative interactions of nicotinic acid and selenium | researchgate.net |

| Ferrocene-conjugated selenopeptides | Nanospheres, nanofibers, nanotubes | Ferrocene interactions, weak intermolecular forces | researchgate.net |

These findings underscore the potential of using this compound and related selenoamino acid derivatives as building blocks for the bottom-up fabrication of novel, functional nanomaterials.

Analytical Methodologies for Research on Fmoc 3 Methylseleno Ala Oh and Its Peptide Conjugates

Spectroscopic Characterization Techniques in Synthetic Research

Spectroscopic methods are fundamental to the verification of the chemical structure of Fmoc-3-(Methylseleno)-Ala-OH after its synthesis and for confirming its incorporation into peptide chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ⁷⁷Se NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Fmoc-protected selenoamino acids. High-resolution ¹H, ¹³C, and ⁷⁷Se NMR provide detailed information about the molecular framework.

¹H NMR spectra allow for the identification of all proton-containing functional groups. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons of the fluorenyl group (typically between 7.2 and 7.9 ppm), the protons of the alanine (B10760859) backbone (α-H and β-CH₂), the Fmoc-CH and -CH₂ protons, and the singlet corresponding to the methyl group attached to the selenium atom (Se-CH₃). scispace.comsemanticscholar.org

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule, including the carbonyls of the carboxyl and carbamate (B1207046) groups, the aromatic carbons of the Fmoc group, the carbons of the alanine skeleton, and the methylseleno carbon. scispace.comsemanticscholar.org

⁷⁷Se NMR is a particularly powerful technique for directly probing the selenium atom's chemical environment. researchgate.net The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its oxidation state and bonding environment. rsc.org For a compound like this compound, where selenium is in a selenide (B1212193) state, the chemical shift would be distinct from that of a diselenide or a selenol. semanticscholar.orgrsc.org For instance, the ⁷⁷Se NMR chemical shift for the closely related compound, N-(9-Fluorenylmethoxycarbonyl)-Se-(p-methoxybenzyl)-L-selenocysteine methyl ester, has been reported in CDCl₃ at δSe 214.7 ppm. semanticscholar.org

Table 1: Representative NMR Data for Structurally Similar Fmoc-Selenoamino Acid Derivatives This table presents data from compounds structurally analogous to this compound to illustrate expected chemical shifts.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Fmoc Aromatic Protons | 7.20 - 7.92 | scispace.comsemanticscholar.org |

| ¹H | Alanine α-H | ~4.6 | scispace.comsemanticscholar.org |

| ¹H | Alanine β-CH₂ | ~3.0 | scispace.comsemanticscholar.org |

| ¹H | Se-CH₃ | ~2.3 | scispace.com |

| ¹³C | Carbonyl (C=O) | ~172 | scispace.com |

| ¹³C | Fmoc Carbons | 120 - 145 | scispace.comsemanticscholar.org |

| ¹³C | Alanine α-C | ~54 | scispace.com |

| ¹³C | Alanine β-C | ~27 | scispace.com |

| ¹³C | Se-CH₃ | ~20 | scispace.com |

| ⁷⁷Se | Selenide (R-Se-R') | 210 - 220 | semanticscholar.org |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry is crucial for confirming the molecular weight of the synthesized this compound and for analyzing its peptide conjugates. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for these molecules. rsc.org

In a typical ESI-MS analysis, the compound is observed as a protonated molecule [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. scispace.com

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of the parent ion, which can further confirm the structure. For Fmoc-protected amino acids, a characteristic fragmentation involves the loss of the Fmoc group. Subsequent fragmentation of the peptide backbone in conjugates provides sequence information. nih.gov

Table 2: Expected ESI-MS Data for this compound Molecular Weight of C₁₉H₁₉NO₄Se: 404.05 g/mol (using ⁸⁰Se isotope)

| Ion | Expected m/z | Analysis Type | Purpose |

|---|---|---|---|

| [M+H]⁺ | 405.06 | Full Scan MS | Molecular Weight Confirmation |

| [M+Na]⁺ | 427.04 | Full Scan MS | Molecular Weight Confirmation |

| [M-H]⁻ | 403.04 | Full Scan MS | Molecular Weight Confirmation |

| Fragment Ions | Varies | MS/MS | Structural Confirmation |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy in Reaction Monitoring and Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary data for characterization.

IR Spectroscopy is used to identify key functional groups. The IR spectrum of this compound would show characteristic stretching frequencies for the O-H of the carboxylic acid, the N-H of the carbamate, and two distinct carbonyl (C=O) stretches—one for the carboxylic acid and one for the Fmoc protecting group carbamate (around 1680-1720 cm⁻¹). scispace.com

UV-Vis Spectroscopy is dominated by the strong absorbance of the fluorenyl group of the Fmoc moiety. This property is often exploited for quantitative analysis, particularly in chromatography. The characteristic UV absorbance maxima for the Fmoc group typically appear around 265 nm and 300 nm. This allows for easy detection during HPLC analysis and can be used to monitor the progress of coupling and deprotection steps in peptide synthesis. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both purifying the final product and for assessing its purity, as well as for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for purifying it from reaction mixtures. nih.gov Reversed-phase HPLC (RP-HPLC) is most commonly used, employing a nonpolar stationary phase (like C18) and a polar mobile phase, typically a gradient of water and acetonitrile (B52724) containing an additive like trifluoroacetic acid (TFA). scispace.com

For analytical purposes, a small amount of the sample is injected to obtain a chromatogram where the area of the main peak, relative to the total area of all peaks, gives a quantitative measure of purity. For preparative applications, larger quantities are injected onto a larger-diameter column to isolate the pure compound from impurities. Detection is almost universally performed using a UV detector, set to a wavelength where the Fmoc group absorbs strongly (e.g., 214 nm, 265 nm, or 280 nm). nih.gov

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of a chemical reaction. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system (a mixture of organic solvents). The separated spots are visualized, typically under a UV lamp, where the Fmoc-containing compounds are easily seen due to their UV absorbance. By comparing the spot of the reaction mixture to spots of the starting materials, one can determine when the reaction is complete.

Chiral Analysis Methods for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical quality attribute for Nα-Fmoc-protected amino acids, including this compound, which serve as fundamental building blocks in solid-phase peptide synthesis (SPPS). phenomenex.com The presence of the undesired D-enantiomer in the starting material can lead to the formation of diastereomeric impurities in the final peptide product, potentially altering its structure, function, and pharmacological profile. phenomenex.comsigmaaldrich.com Consequently, highly sensitive and accurate analytical methodologies are required to quantify enantiomeric excess, often demanding a purity level of ≥99.8% for the desired L-enantiomer. phenomenex.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the enantiomeric purity of Fmoc-amino acids due to its speed, sensitivity, and high resolving power. phenomenex.comchiralpedia.com The most successful approach involves direct enantioseparation using chiral stationary phases (CSPs), which create a chiral environment enabling the differential interaction and separation of enantiomers. chiralpedia.com

Several classes of CSPs have demonstrated broad utility for the chiral resolution of Fmoc-amino acids and their derivatives.

Polysaccharide-Based Chiral Stationary Phases: This class of CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamate derivatives, is widely employed for the enantioseparation of Fmoc-amino acids. phenomenex.comnih.gov Columns such as Lux Cellulose-1, Cellulose-2, and Chiralcel OD-H have shown excellent performance in resolving a wide range of Fmoc-amino acid enantiomers. phenomenex.comnih.gov These separations are typically performed under reversed-phase (RP) conditions. phenomenex.com

The mobile phase composition is a critical parameter, commonly consisting of an organic modifier like acetonitrile or methanol (B129727), water, and an acidic additive such as trifluoroacetic acid (TFA) or formic acid (FA). phenomenex.com The choice of organic modifier and acidic additive significantly influences retention and selectivity. phenomenex.com For instance, a common screening protocol involves a mobile phase of acetonitrile and water with 0.1% TFA. theanalyticalscientist.com If resolution is insufficient, adjustments can be made by decreasing the acetonitrile concentration to improve retention or by switching to methanol with formic acid to alter selectivity. phenomenex.com Studies show that cellulose-based CSPs generally provide better enantioseparation for Fmoc-amino acids compared to their amylose-based counterparts. nih.gov

Macrocyclic Glycopeptide-Based Chiral Stationary Phases: CSPs based on macrocyclic glycopeptides, such as teicoplanin and ristocetin (B1679390) A, are highly effective for the chiral analysis of N-blocked amino acids. sigmaaldrich.comchromatographytoday.com These phases offer multimodal separation mechanisms, including hydrogen bonding, π-π interactions, and ionic interactions, which contribute to their broad enantioselectivity. chromatographytoday.com They are particularly well-suited for analyzing acidic compounds like Fmoc-amino acids. sigmaaldrich.com Research on sulfur-containing Fmoc-amino acid derivatives has been successfully conducted using a ristocetin A-based CSP under reversed-phase conditions with a triethylamine (B128534) acetate (B1210297) (TEAA) buffer and methanol. nih.gov Recent developments include post-modification of teicoplanin CSPs specifically to enhance the isolation of Fmoc-modified amino acids. nih.gov

Cinchona Alkaloid-Based Chiral Stationary Phases: Cinchona alkaloid-based CSPs function as weak anion exchangers and are exceptionally sensitive for quantifying trace enantiomeric impurities. researchgate.netnih.gov Quinine- and quinidine-based CSPs are often considered pseudo-enantiomers, as they can reverse the elution order of the enantiomers by simply switching the column. researchgate.net This feature is highly advantageous for accurately quantifying a minor enantiomer, as it can be eluted before the major peak, avoiding potential co-elution issues. researchgate.net Using these CSPs, it is possible to develop methods that can detect less than 0.01% of an enantiomeric impurity. researchgate.net These separations typically rely on an anion-exchange mechanism, where the acidic Fmoc-amino acid interacts with the basic chiral selector on the stationary phase. nih.gov

While direct experimental data for the chiral separation of this compound is not extensively published, the methodologies established for analogous compounds like Fmoc-cysteine, Fmoc-methionine, and other Fmoc-selenocysteine derivatives provide a robust framework for method development. nih.govnih.gov The successful resolution of these related structures on the aforementioned CSPs indicates a high probability of achieving baseline separation for this compound.

Illustrative Research Findings

The following table summarizes typical chiral separation results for structurally related Fmoc-amino acids on various polysaccharide-based CSPs, demonstrating the effectiveness of these methods.

Data sourced from Phenomenex Technical Note TN-1148. phenomenex.com Elution order (D or L) is indicated in parentheses where specified.

Future Perspectives and Emerging Research Directions

Addressing Synthetic Challenges and Enhancing Efficiency in Selenoamino Acid Production

The broader application of selenoamino acids in research and development has been partially hindered by challenges in their synthesis. The production of compounds like Fmoc-3-(Methylseleno)-Ala-OH requires careful handling of selenium reagents, which can be toxic and reactive. Current research is focused on developing more efficient, safer, and scalable synthetic methods.

A key challenge lies in the direct incorporation of selenocysteine (B57510) (Sec) into peptide chains, as the selenol group requires effective protection. semanticscholar.org Traditional methods can suffer from side reactions and low yields. nih.gov Future strategies are geared towards the design of novel protecting groups and the optimization of solid-phase peptide synthesis (SPPS) protocols for selenopeptides. nih.govnih.gov The development of "greener" synthetic pathways that minimize the use of hazardous reagents and reduce waste is also a critical area of investigation. nih.gov Furthermore, enhancing the efficiency of methods like native chemical ligation (NCL) and expressed protein ligation, which utilize the unique reactivity of selenium, is a major goal to facilitate the synthesis of complex selenoproteins. nih.govnih.gov

| Synthetic Challenge | Emerging Solution |

| Reactivity and toxicity of selenium precursors | Development of more stable and less hazardous organoselenium reagents. researchgate.netresearchgate.net |

| Protection of the selenol group during synthesis | Design of novel and robust protecting groups for Fmoc- and Boc-SPPS. nih.govnih.gov |

| Low yields and side reactions in peptide synthesis | Optimization of ligation chemistries (e.g., NCL) and deselenization techniques. nih.govnih.gov |

| Scalability and cost-effectiveness | Exploration of catalytic and enzymatic approaches for selenium incorporation. sciltp.comusp.br |

Expanding the Repertoire of Selenium-Mediated Transformations in Peptide Chemistry and Materials Science

The distinct reactivity of selenium compared to sulfur opens up a vast potential for new chemical transformations. mdpi.com The lower pKa and higher nucleophilicity of a selenol versus a thiol, and the unique redox properties of diselenide bonds, are being exploited in novel ways in both peptide chemistry and materials science. nih.govmdpi.com

In peptide chemistry, selenium's properties facilitate ultrafast chemical ligation reactions for protein synthesis. nih.govresearchgate.net Researchers are exploring new selenium-mediated methods for peptide cyclization and stapling to create conformationally constrained peptides with enhanced biological activity and stability. mdpi.com The replacement of disulfide bonds with diselenide bridges is another area of interest, as it can influence protein folding and stability, offering a tool for protein engineering. mdpi.com

In materials science, the incorporation of selenoamino acids into polymers and nanomaterials is an emerging field. Selenium-containing materials can exhibit unique redox, optical, and catalytic properties. mdpi.com For instance, selenopeptides can be used to template the formation of nanoparticles or to create self-assembling nanostructures with potential applications in nanotechnology and medicine. mdpi.com The development of artificial selenoenzymes by integrating selenocysteine into various scaffolds is another promising direction for creating novel catalysts and therapeutic agents. mdpi.com

Computational Chemistry and Modeling Approaches for Predicting Reactivity and Conformation of Selenopeptides

Computational modeling has become an indispensable tool for accelerating research in selenopeptide science. These approaches provide deep insights into the structural and electronic properties of selenium-containing molecules, guiding experimental design and helping to interpret complex data.

Quantum mechanics (QM) and Density Functional Theory (DFT) calculations can predict the reactivity of selenium centers and elucidate the mechanisms of selenium-mediated reactions. researchgate.net Molecular dynamics (MD) simulations are used to explore the conformational landscape of selenopeptides and selenoproteins, revealing how the incorporation of selenium affects their three-dimensional structure, stability, and dynamics. nih.gov This is crucial for understanding the function of natural selenoproteins and for the rational design of novel selenopeptides with specific binding properties or catalytic activities. nih.govnih.gov Furthermore, specialized servers and computational tools are being developed to predict the location of SECIS elements, which are necessary for the ribosomal synthesis of selenoproteins, thereby aiding in the discovery of new selenoproteins from genomic data. crg.es

| Computational Method | Application in Selenopeptide Research |

| Quantum Mechanics (QM) / DFT | Elucidating reaction mechanisms and predicting the reactivity of selenium functional groups. researchgate.net |

| Molecular Dynamics (MD) Simulations | Modeling protein folding, conformational stability, and dynamics of selenopeptides. nih.gov |

| Protein-Peptide Docking | Predicting binding modes and affinities of selenopeptides to biological targets. nih.gov |

| Bioinformatic Tools (e.g., SECISearch3) | Identifying new selenoprotein genes and SECIS elements in genomic sequences. crg.es |

Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Nanotechnology with Selenoamino Acids

The future of selenoamino acid research is inherently interdisciplinary, leveraging expertise from organic synthesis, chemical biology, and nanotechnology to address complex scientific problems. The unique characteristics of compounds like this compound make them powerful tools for exploring biological systems and constructing advanced materials.

In chemical biology, selenoamino acids serve as valuable probes. nih.gov The selenium atom can be used as an NMR-active nucleus or an anomalous X-ray scatterer to provide structural information about proteins. The redox activity of selenocysteine is also harnessed to develop probes for studying cellular redox signaling and oxidative stress. nih.gov The ability to synthetically incorporate selenocysteine into proteins allows for detailed mechanistic studies of enzymes and the development of protein-based therapeutics. nih.govmdpi.com

In nanotechnology, selenium's properties are being exploited to create novel "smart" materials. The self-assembly of selenopeptides into nanotubes and other nanostructures is an active area of research with potential applications in drug delivery and tissue engineering. mdpi.com Selenium nanoparticles (SeNPs) synthesized using biological methods are also gaining attention for their biocompatibility and potential use in nanomedicine and as agricultural supplements to mitigate abiotic stress in plants. nih.govmdpi.com The convergence of these fields promises to unlock new technologies, from advanced diagnostics and therapeutics to innovative functional materials. mdpi.com

Q & A

Basic: What is the recommended synthetic route for Fmoc-3-(Methylseleno)-Ala-OH in solid-phase peptide synthesis (SPPS)?

Answer:

this compound is typically synthesized via selective protection of the selenomethyl group followed by Fmoc derivatization. A common approach involves:

Selenocysteine Protection : React L-selenocysteine with methyl iodide to introduce the methylseleno group.

Fmoc Protection : Treat the product with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in alkaline conditions (e.g., NaHCO₃/DMF) to protect the α-amino group .

Purification : Use flash chromatography or preparative HPLC to isolate the product, followed by lyophilization for stability.

Key Considerations : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using analytical HPLC and mass spectrometry .

Advanced: How does the methylseleno group influence the coupling efficiency of this compound in SPPS?

Answer:

The methylseleno group introduces steric hindrance and potential redox sensitivity, which may reduce coupling efficiency. To mitigate this:

- Activation : Use HATU or PyBOP as coupling reagents to enhance reactivity.

- Double Coupling : Perform two sequential couplings (5–10 min each) with 4–6 equivalents of the amino acid derivative.

- Oxidation Control : Maintain an inert atmosphere (argon/nitrogen) to prevent oxidation of the selenoether group.

Validation : Confirm successful incorporation via MALDI-TOF MS or Edman degradation .

Basic: What are the recommended storage conditions for this compound?

Answer:

Store the compound at –20°C in a desiccated environment to prevent hydrolysis of the Fmoc group and oxidation of the selenoether moiety. For short-term use (≤1 week), store lyophilized powder at 4°C under nitrogen. Critical Note : Avoid exposure to light, moisture, or oxidizing agents. Pre-dissolve in DMF or DMSO for immediate use in SPPS .

Advanced: How can researchers resolve discrepancies in reported solubility data for this compound?

Answer:

Discrepancies often arise from solvent purity, temperature, or oxidation state. Follow these steps:

Solvent Screening : Test solubility in DMF, DMSO, and 1% acetic acid at 25°C.

Oxidation Check : Use LC-MS to verify the absence of selenoxide byproducts.

Standardization : Prepare stock solutions at 100 mM (DMF) and dilute to working concentrations (10–50 mM).

Troubleshooting : If precipitation occurs, sonicate for 10–15 min or add 1–5% v/v TFA to improve solubility .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Purity : Analytical HPLC (C18 column, 0.1% TFA/acetonitrile gradient) with UV detection at 265 nm (Fmoc absorption).

- Identity : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₀NO₄Se).

- Chirality : Circular dichroism (CD) or chiral HPLC to verify retention of L-configuration .

Advanced: What strategies prevent selenoxide formation during peptide synthesis with this compound?

Answer:

Selenoxide formation compromises peptide integrity. Preventive measures include:

- Inert Atmosphere : Conduct all steps under argon/nitrogen.

- Reducing Agents : Add 0.1% v/v β-mercaptoethanol or TCEP to coupling buffers.

- Post-Synthesis Reduction : Treat the resin with 10 mM DTT before cleavage to reduce any oxidized species.

Validation : Use LC-MS to detect selenoxide (mass shift +16 Da) and confirm reduction efficacy .

Basic: How is this compound incorporated into peptide chains for studying selenoprotein mimics?

Answer:

- SPPS Protocol : Use standard Fmoc-SPPS with the following modifications:

- Swell resin (e.g., Rink amide) in DMF for 30 min.

- Deprotect Fmoc groups with 20% piperidine/DMF (2 × 5 min).

- Couple this compound using HATU/DIEA (1:2 molar ratio) for 1–2 hr.

- Cleavage : Use TFA/TIS/H₂O (95:2.5:2.5) to preserve the selenoether group.

Application : This method enables site-specific selenium incorporation for redox-active peptide studies .

Advanced: How do researchers address low yields in the synthesis of this compound?

Answer:

Low yields (<50%) may result from incomplete Fmoc protection or selenide oxidation. Optimize:

Reaction Time : Extend Fmoc-Cl reaction to 24 hr at 4°C.

Purification : Replace silica gel chromatography with reverse-phase HPLC (C18 column, 10–90% acetonitrile gradient).

Quality Control : Source high-purity L-selenocysteine (≥98%) to minimize side reactions.

Alternative : Synthesize the compound via enzymatic protection using selenocysteine lyase under anaerobic conditions .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protection : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and dissolution.

- Spill Management : Absorb spills with vermiculite, dispose as hazardous waste.

- First Aid : For skin contact, rinse with 1% ascorbic acid (to reduce selenide residues) followed by water .

Advanced: How can computational modeling guide the use of this compound in peptide design?

Answer:

Molecular dynamics (MD) simulations predict:

- Conformational Effects : The methylseleno group’s bulk alters peptide backbone flexibility (e.g., Ramachandran angles).

- Redox Potential : Density functional theory (DFT) calculates selenoether’s oxidation potential to optimize stability.

Validation : Compare simulated CD spectra with experimental data to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.